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Compound of Interest

Compound Name:
2-[3-(1H-tetrazol-1-

yl)phenoxy]propanoic acid

CAS No.: 832739-85-2

Cat. No.: B2749622 Get Quote

Executive Summary
CAS 832739-85-2 (2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid) represents a class of

amphoteric pharmacophores often utilized in the development of PPAR agonists and metabolic

modulators. Its structure combines a polar carboxylic acid tail with a nitrogen-rich tetrazole ring

linked via a phenoxy ether bridge.

This guide provides a technical comparison of Positive (ESI+) vs. Negative (ESI-) Electrospray

Ionization modes for this molecule. While the carboxylic acid moiety suggests high sensitivity in

negative mode, the tetrazole ring introduces unique fragmentation pathways in positive mode

that are critical for structural confirmation and specificity in complex biological matrices.

Chemical Identity & Properties
Property Detail

Chemical Name 2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid

CAS Number 832739-85-2

Molecular Formula C₁₀H₁₀N₄O₃

Exact Mass 234.0753 Da

pKa (Predicted) ~3.5 (Carboxylic Acid), ~4.8 (Tetrazole)

LogP ~1.8 (Moderate Lipophilicity)
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Experimental Configuration
To replicate the fragmentation patterns described below, the following LC-MS/MS parameters

are recommended. These conditions are optimized to minimize in-source fragmentation while

maximizing product ion yield.

Liquid Chromatography (LC)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

Mobile Phase B: Acetonitrile (or Methanol for different selectivity).

Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry (MS)
Source: Electrospray Ionization (ESI).[1][2][3][4]

Capillary Voltage: 3.5 kV (ESI+) / 2.5 kV (ESI-).

Desolvation Temp: 400°C.

Collision Gas: Argon or Nitrogen.

Fragmentation Pathway Analysis
The fragmentation of CAS 832739-85-2 is driven by two competing mechanisms: the Tetrazole

Ring Contraction and the Carboxylic Acid Elimination.

Comparison: ESI+ vs. ESI- Performance
Feature ESI+ Mode (Protonated) ESI- Mode (Deprotonated)

Precursor Ion [M+H]⁺ (m/z 235.1) [M-H]⁻ (m/z 233.1)

Primary Mechanism Loss of N₂ and HN₃ from
Tetrazole

Decarboxylation (CO₂) & Ring
Cleavage

Key Product Ions m/z 207, 192, 163 m/z 189, 161, 117

Selectivity High: Tetrazole-specific losses
are rare in background noise.

Moderate: CO₂ loss is
common in many organic
acids.

Sensitivity Moderate (Requires acidic
mobile phase).

High (Acidic moiety ionizes
strongly).
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Detailed Mechanistic Pathways
Pathway A: Positive Mode (ESI+)
In positive mode, the protonation likely occurs on the tetrazole ring nitrogen.

Primary Loss (N₂): The tetrazole ring is thermally unstable and readily loses a molecule of

nitrogen (N₂, 28 Da), resulting in a diazirine or nitrene intermediate (m/z 207).

Secondary Loss (HN₃): Alternatively, the ring can expel hydrazoic acid (HN₃, 43 Da), a

highly diagnostic transition for 1-substituted tetrazoles, yielding an amine-like cation (m/z

192).

Ether Cleavage: High collision energy leads to the cleavage of the ether bond, stripping

the propanoic acid tail.

Pathway B: Negative Mode (ESI-)
In negative mode, the carboxylic acid is deprotonated.

Primary Loss (CO₂): The most abundant transition is the loss of carbon dioxide (44 Da)

from the propanoic acid tail, yielding a stabilized phenoxy-tetrazole anion (m/z 189).

Secondary Loss (N₂): The resulting ion can further lose nitrogen (28 Da) from the

tetrazole ring (m/z 161).

Visualization of Fragmentation Logic
The following diagram illustrates the branching fragmentation pathways for CAS 832739-85-2,

highlighting the distinct structural information gained from each ionization mode.
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Figure 1: Divergent fragmentation pathways of CAS 832739-85-2 in ESI+ vs ESI- modes.
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Figure 1: Divergent fragmentation pathways of CAS 832739-85-2. ESI+ favors tetrazole ring

contraction, while ESI- favors decarboxylation.

MRM Transition Table
For quantitative method development (LC-MS/MS), the following Multiple Reaction Monitoring

(MRM) transitions are recommended.
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Ionization
Mode

Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV) Role

ESI+ 235.1 207.1 15 - 20 Quantifier (High
Intensity)

ESI+ 235.1 192.1 25 - 30 Qualifier (High
Specificity)

ESI- 233.1 189.1 10 - 15 Quantifier (Max
Sensitivity)

ESI- 233.1 161.1 25 - 30 Qualifier

Recommendation:

Use ESI- (m/z 233.1 -> 189.1) for maximum sensitivity (PK/PD studies) due to the acidic

nature of the molecule.

Use ESI+ (m/z 235.1 -> 192.1) for confirmatory analysis in complex matrices, as the loss

of HN₃ (43 Da) is mechanistically unique to tetrazoles and less prone to isobaric

interference than CO₂ loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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